![molecular formula C27H25N5O4S B2944287 2-((5-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide CAS No. 326888-12-4](/img/structure/B2944287.png)
2-((5-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide is a useful research compound. Its molecular formula is C27H25N5O4S and its molecular weight is 515.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-hydroxypropyl)acetamide is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article compiles various research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[de]isoquinoline moiety and a triazole ring. Its molecular formula is C22H25N3O4S, with a molecular weight of approximately 425.52 g/mol. The compound's structural features suggest potential interactions with various biological targets.
Anticancer Properties
Recent studies have indicated that derivatives of benzo[de]isoquinoline exhibit significant anticancer activity . For instance, compounds with similar structures have been shown to inhibit key signaling pathways involved in tumor growth. The following table summarizes the IC50 values of related compounds:
Compound | Target | IC50 (µM) |
---|---|---|
2a | VEGFR-2 | 27.030 ± 1.43 |
3c | c-Met | 1.184 ± 0.06 |
Cabozantinib | VEGFR-2 | 16.350 ± 0.86 |
These results suggest that the compound may inhibit tumor proliferation by targeting tyrosine kinases such as VEGFR-2 and c-Met, which are critical in cancer progression .
The proposed mechanism of action for this class of compounds includes:
- Inhibition of Tyrosine Kinases : Compounds similar to the target molecule have demonstrated inhibitory effects on tyrosine kinases such as VEGFR-2 and c-Met, essential for angiogenesis and tumor growth.
- Induction of Apoptosis : Studies using Annexin V-FITC/PI staining have shown that these compounds can induce apoptosis in cancer cells by disrupting cell cycle progression.
- Autophagy Induction : Some derivatives have been reported to induce autophagy, a cellular process that can lead to cell death in cancer cells .
Study on HCT-116 Cells
In vitro studies conducted on HCT-116 colorectal cancer cells revealed that treatment with the compound led to significant cell cycle arrest at the G0/G1 phase. The compound demonstrated an ability to enhance the population of cells in the G2/M phase compared to control treatments.
Toxicological Profile
While the anticancer potential is promising, understanding the toxicological profile is crucial for therapeutic applications. Preliminary studies indicate that certain derivatives may exhibit dose-dependent toxicity; however, specific data on this compound's toxicity remains limited.
Propiedades
IUPAC Name |
2-[[5-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-hydroxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N5O4S/c33-16-6-14-28-23(34)17-37-27-30-29-22(32(27)19-9-2-1-3-10-19)13-15-31-25(35)20-11-4-7-18-8-5-12-21(24(18)20)26(31)36/h1-5,7-12,33H,6,13-17H2,(H,28,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDNWOQJQNDKZJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCCCO)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.